4-amino-N-(cyclopropylmethyl)benzenesulfonamide is a sulfonamide compound with the chemical formula CHNOS. It is primarily recognized for its role in scientific research, particularly in organic chemistry and biochemistry. This compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions. Its biological significance includes potential applications in enzyme inhibition, particularly targeting carbonic anhydrases, which are vital for metabolic processes and therapeutic development.
The compound is classified under sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group (-SONH). Sulfonamides have been widely studied for their antibacterial properties, but 4-amino-N-(cyclopropylmethyl)benzenesulfonamide is being explored for its potential in anticancer and antimicrobial activities due to its ability to inhibit specific enzymes involved in disease progression .
The synthesis of 4-amino-N-(cyclopropylmethyl)benzenesulfonamide typically involves the nucleophilic substitution reaction of 4-aminobenzenesulfonamide with cyclopropylmethyl chloride. This reaction is generally conducted under basic conditions to facilitate the substitution process. Commonly used solvents include dichloromethane or tetrahydrofuran, with bases such as sodium hydroxide or potassium carbonate to promote the reaction.
Technical Details:
4-amino-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-amino-N-(cyclopropylmethyl)benzenesulfonamide primarily involves its interaction with enzymes, particularly carbonic anhydrases. By binding to these enzymes, it inhibits their activity, which plays a critical role in various physiological processes including respiration and acid-base balance.
Key Points:
Relevant analyses indicate that the compound's stability and reactivity are crucial for its application in biological systems .
4-amino-N-(cyclopropylmethyl)benzenesulfonamide has several applications across various fields:
4-Amino-N-(cyclopropylmethyl)benzenesulfonamide (CAS 477723-17-4) is a synthetic benzenesulfonamide derivative with the molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.30 g/mol. Its structure features:
NC1=CC=C(C=C1)S(=O)(=O)NCC1CC1, and the InChIKey is XBXNGYRXFLXLHD-UHFFFAOYSA-N [3] [7]. Experimental and predicted properties define its drug-like characteristics:
Table 1: Physicochemical Profile
| Property | Value | Significance |
|---|---|---|
| Hydrogen Bond Donors | 2 (NH₂, SO₂NH) | Enhances target binding affinity |
| Hydrogen Bond Acceptors | 4 (SO₂, NH₂, SO₂NH) | Improves water solubility |
| XLogP3 | 1.2 | Moderate lipophilicity |
| Topological Polar Surface Area | 89.7 Ų | Predicts cell membrane permeability |
| Rotatable Bonds | 3 | Influences conformational flexibility |
The cyclopropyl group contributes to metabolic stability by resisting oxidative degradation, while the sulfonamide moiety enables salt formation and crystalline solid stability (storage: inert atmosphere, room temperature) [2] [3].
CAS No.: 88192-98-7
CAS No.: 18883-66-4
CAS No.: 15834-10-3
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4